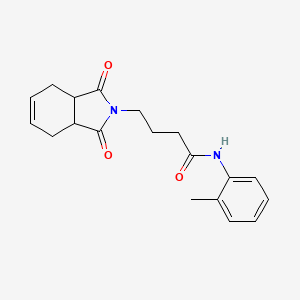![molecular formula C16H25NO3S B5328827 N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide, also known as BMS-986001, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Wirkmechanismus
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide exerts its pharmacological effects by selectively binding to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones and transcription factors. This leads to the suppression of gene expression, particularly of genes involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being targeted. In cancer, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In cardiovascular diseases, the compound has been shown to improve cardiac function by reducing fibrosis and hypertrophy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide in lab experiments include its selectivity for BET proteins, its potency, and its ability to penetrate cell membranes. However, the limitations of using this compound include its relatively short half-life, which may require frequent dosing, and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the development of N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide. One area of interest is the use of the compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another potential direction is the development of more potent and selective BET inhibitors, which may have improved therapeutic outcomes. Finally, the use of this compound in clinical trials for various diseases is an important future direction, which may provide valuable insights into its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-chloro-3-nitrobenzamide. This compound is then reacted with 3-methylbutylsulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the BET proteins, which are involved in the regulation of oncogenes. This compound has also demonstrated anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. In addition, the compound has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(3-methylbutylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)10-11-21(19,20)14-9-7-6-8-13(14)15(18)17-16(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIKQOWKKEXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-phenylpiperazine](/img/structure/B5328745.png)
![N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide](/img/structure/B5328752.png)
![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5328756.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328764.png)
![3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)

![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)

![1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5328800.png)
![3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5328819.png)
![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)